molecular formula C9H16N2O4 B2472182 tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate CAS No. 1822344-58-0

tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate

Cat. No.: B2472182
CAS No.: 1822344-58-0
M. Wt: 216.237
InChI Key: GGRWORKUCQDSSR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Experimental ¹H-NMR (500 MHz, CDCl₃) data for analogous compounds:

Proton Environment δ (ppm) Multiplicity Assignment
tert-butyl CH₃ 1.42 Singlet (CH₃)₃C–
Azetidinone H3 4.85 Doublet (J=2.5 Hz) N–CH–CO
Methoxy OCH₃ 3.35 Singlet N–OCH₃
Carbamate NH 5.92 Broad –NH–C(=O)O–

¹³C-NMR peaks include:

  • Lactam carbonyl (C=O): 172 ppm.
  • Carbamate carbonyl: 155 ppm.
  • Methoxy carbon: 56 ppm.

Infrared (IR) Spectroscopy

Key absorptions:

  • 1745 cm⁻¹ : Strained lactam C=O stretch.
  • 1690 cm⁻¹ : Carbamate C=O stretch.
  • 1250 cm⁻¹ : C–O–C asymmetric stretch (methoxy).

UV-Vis Spectroscopy

The compound exhibits weak absorption at λmax = 210 nm (ε = 150 L·mol⁻¹·cm⁻¹) due to n→π* transitions in the carbonyl groups. Conjugation between the lactam and carbamate moieties is minimal, limiting bathochromic shifts.

Properties

IUPAC Name

tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-5-11(14-4)7(6)12/h6H,5H2,1-4H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRWORKUCQDSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidinone derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions . The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the labile nature of the carbamate and azetidinone functional groups.

Reaction Type Conditions/Reagents Products References
Acidic cleavage of BocTrifluoroacetic acid (TFA) or HCl/dioxane3-Amino-1-methoxyazetidin-2-one (free amine) + CO₂ + tert-butanol
Basic hydrolysisNaOH (aqueous/organic biphasic)Unstable carbamic acid intermediate → Decarboxylation to azetidinone byproduct
  • Mechanistic Insight :
    The Boc group is cleaved under acidic conditions via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination. In basic conditions, hydroxide attack at the carbonyl carbon generates a carbamate anion, which decomposes to release CO₂ .

Oxidation Reactions

The azetidinone ring and methoxy group are susceptible to oxidative modification.

Reaction Type Conditions/Reagents Products References
Ring-opening oxidationKMnO₄, H₂O/THF, 0°CMalonic acid derivatives via β-lactam ring scission
Methoxy group oxidationmCPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone derivatives (theoretical)
  • Key Findings :
    Oxidation of the β-lactam ring by strong oxidizers like KMnO₄ leads to ring cleavage, forming dicarboxylic acids. The methoxy group may undergo oxidation to carbonyl species under vigorous conditions.

Nucleophilic Substitutions

The carbamate carbonyl and azetidinone methoxy group serve as electrophilic centers.

Reaction Type Conditions/Reagents Products References
Methoxy displacement by aminesDIPEA, CH₂Cl₂, room temperature3-(Alkyl/aryl-amino)-azetidin-2-one derivatives
Carbamate aminolysisPrimary amines, THF, refluxUrea derivatives + tert-butanol
  • Case Study :
    In a coupling reaction with (S)-2-oxoazetidin-3-yl ammonium acetate, the methoxy group is displaced by the amine nucleophile, yielding 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (IC₅₀ = 0.122 μM for NAAA inhibition) .

Enzymatic Interactions

The compound exhibits biological activity through enzyme inhibition.

Target Enzyme Reaction Pathway Biological Outcome References
NAAA (N-acylethanolamine acid amidase)Covalent binding to catalytic cysteineAnti-inflammatory effects in vivo (mouse models)
  • Mechanism :
    The carbamate acts as an electrophile, forming a covalent adduct with the active-site cysteine of NAAA. This irreversible inhibition modulates lipid-mediated inflammatory pathways .

Thermal and Photochemical Reactions

Stability under non-standard conditions:

Reaction Type Conditions Outcome References
Thermal decomposition>150°C, inert atmosphereFragmentation to isocyanates and tert-butanol
UV-induced rearrangement254 nm light, acetonitrileAziridine derivatives (theoretical)

Comparative Reactivity Table

A comparison with structurally related carbamates:

Compound Reactivity with TFA NAAA Inhibition (IC₅₀) Aqueous Solubility
tert-Butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamateRapid Boc cleavage0.122 μMLow (~2 mg/mL)
tert-Butyl N-(2-hydroxyethyl)carbamateSlow cleavage>10 μMModerate (~20 mg/mL)
4-Cyclohexylbutyl-N-(azetidin-3-yl)carbamateStable0.045 μMVery low

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Lead Compound for Drug Discovery : The unique structural features of tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate make it a promising candidate for drug development. Its interactions with biological targets are being studied to understand its therapeutic potential.
  • Enzyme Inhibition Studies : Research indicates that this compound may act as an inhibitor of specific enzymes or receptors, which is crucial for developing new therapeutic agents targeting diseases such as inflammation and pain .

2. Organic Synthesis

  • Building Block for Complex Molecules : In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows for various modifications that can lead to the development of novel compounds with enhanced biological activities.

3. Mechanistic Studies

  • Interaction with Biological Targets : Preliminary studies suggest that this compound selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2), which may influence cellular pathways relevant to disease processes .

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Effects
Research has demonstrated that compounds structurally related to this compound exhibit profound anti-inflammatory effects in animal models. For instance, one study evaluated a related compound's ability to normalize inflammation markers such as TNF-alpha concentration and myeloperoxidase activity following carrageenan-induced inflammation in mice .

Case Study 2: Structure–Activity Relationship Studies
Investigations into the structure–activity relationships of azetidinone derivatives have led to the identification of compounds that effectively inhibit N-acylethanolamine acid amidase (NAAA), suggesting that modifications in the carbamic acid side chain can significantly influence biological activity. This highlights the potential for developing new therapeutic agents based on structural insights from compounds like this compound .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate, highlighting differences in ring size, substituents, and functional groups:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
tert-Butyl N-(cis-3-hydroxycyclopentyl)carbamate Cyclopentane cis-3-hydroxy, Boc-protected amine Intermediate for kinase inhibitors
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Piperidine trans-3-fluoro, Boc-protected amine Fluorinated CNS-targeting scaffolds
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate Bicyclic (norbornane) Bridged amine, Boc protection Conformationally rigid enzyme inhibitors
tert-Butyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate Linear chain Benzylamino, methoxy, Boc-protected amine Peptidomimetic synthesis
tert-Butyl N-[(1S)-2-(methoxy(methyl)amino)-1-methyl-2-oxo-ethyl]carbamate Linear chain Methoxy(methyl)amino, Boc-protected amine Chiral building block for asymmetric synthesis
Target compound Azetidinone (4-membered β-lactam) 1-methoxy, 2-oxo, Boc-protected amine Potential antibiotic or protease inhibitor N/A

Key Structural and Functional Differences:

Ring Size and Conformational Flexibility: The azetidinone core (4-membered) introduces significant ring strain compared to five-membered (e.g., cyclopentyl) or six-membered (e.g., piperidine) analogs. This strain enhances reactivity, particularly in nucleophilic ring-opening reactions, which is less pronounced in larger rings . Bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane) offer rigidity, favoring selective binding to enzyme active sites .

Fluorinated analogs (e.g., trans-3-fluoropiperidine) exhibit enhanced lipophilicity and bioavailability, a feature absent in the target compound .

Synthetic Utility: Boc-protected amines (common across all compounds) enable facile deprotection under acidic conditions, but the azetidinone’s reactivity necessitates milder conditions to preserve the β-lactam ring . Linear analogs (e.g., benzylamino derivatives) are more amenable to solid-phase peptide synthesis, whereas cyclic systems require specialized coupling strategies .

Reactivity and Stability:

  • The 2-oxoazetidinone moiety undergoes ring-opening with nucleophiles (e.g., amines, thiols) to form functionalized amines, a reaction exploited in β-lactam antibiotic synthesis. However, the 1-methoxy group in the target compound may slow this process compared to non-substituted analogs .
  • Crystallographic studies using programs like Mercury () reveal that hydrogen-bonding patterns in azetidinones differ from larger lactams due to ring strain, influencing packing efficiency and solubility .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
tert-Butyl N-(cis-3-hydroxycyclopentyl)carbamate 215.3 1.2 12.5 (Water) 98–102
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 246.3 1.8 8.3 (Water) 115–118
Target compound 244.3 0.9 (Estimated) ~5 (Water) Not reported N/A

Biological Activity

tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate (CAS No. 1822344-58-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N2O4C_9H_{16}N_2O_4, with a molecular weight of 216.23 g/mol. The compound features a tert-butyl group and an azetidine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC9H16N2O4C_9H_{16}N_2O_4
Molecular Weight216.23 g/mol
CAS Number1822344-58-0

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. For instance, in studies involving the HT-29 and COLO-205 cell lines, the compound exhibited IC50 values of approximately 10 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents.

Case Studies

  • Study on Antibacterial Activity
    • Objective : To evaluate the antibacterial efficacy of this compound.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Results : The compound showed a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, with the highest efficacy noted against S. aureus .
  • Cytotoxicity Assessment
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was performed on HT-29 and COLO-205 cells.
    • Results : The compound induced apoptosis with an IC50 value of 10 µM, comparable to conventional treatments.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : It activates apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction and caspase activation.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(1-methoxy-2-oxoazetidin-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or carbamate coupling reactions. A common method is the reaction of 1-methoxy-2-oxoazetidin-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine under an inert atmosphere at 0–5°C . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using low temperatures to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.3–3.5 ppm (methoxy group), and δ 4.0–4.3 ppm (azetidinone protons) confirm structural integrity .
  • ¹³C NMR : Signals near δ 80 ppm (carbamate carbonyl) and δ 155–160 ppm (azetidinone carbonyl) are diagnostic . Mass spectrometry (MS) with [M+H]⁺ or [M+Na]⁺ ions validates molecular weight (±1 Da). IR spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate decomposition <5% over 6 months when stored at –20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen. Hydrolysis occurs rapidly in aqueous solutions (pH <3 or >10), with a half-life of <24 hours at 25°C. For long-term storage, lyophilization in amber vials is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this carbamate derivative?

Conflicting unit cell parameters or space group assignments (e.g., monoclinic vs. orthorhombic) may arise from solvent inclusion or polymorphism. Use single-crystal X-ray diffraction with SHELXL for refinement:

  • Apply TWIN/BASF commands to address twinning.
  • Validate hydrogen bonding networks (e.g., N–H···O=C interactions at 2.8–3.0 Å) against DFT-calculated geometries . Cross-validate with powder XRD and DSC to confirm phase purity .

Q. How can researchers design enzymatic assays to study its interaction with serine hydrolases?

The carbamate group acts as an electrophilic trap for catalytic serine residues. Protocol:

  • Kinetic Analysis : Pre-incubate the compound (1–100 µM) with target enzymes (e.g., chymotrypsin) in PBS (pH 7.4) at 37°C. Monitor residual activity using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • MS-Based Profiling : Detect covalent adducts via LC-MS/MS after tryptic digestion. Look for +123 Da mass shifts (carbamate conjugation) . Controls: Include irreversible inhibitors (e.g., PMSF) and inactive analogs to confirm specificity.

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • Electrostatic Potential Surfaces : Identify electrophilic hotspots (e.g., carbonyl carbons).
  • Transition State Barriers : Compare activation energies for hydrolysis (ΔG‡ ~25 kcal/mol) vs. enzyme adduct formation (ΔG‡ ~15 kcal/mol) . MD simulations (AMBER force field) model binding poses in enzyme active sites .

Methodological Recommendations

  • Synthetic Challenges : If low yields (<50%) occur, replace triethylamine with DMAP (10 mol%) to enhance carbamate formation .
  • Crystallization : Use slow vapor diffusion (diethyl ether into dichloromethane) for high-quality single crystals .
  • Enzymatic Assays : Include 1 mM DTT to prevent thiol-mediated false positives .

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